

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Crude Oligonucleotides

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of crude synthetic oligonucleotides. The following sections are designed in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected peaks in crude oligonucleotide HPLC analysis?

A: Unexpected peaks in an HPLC chromatogram of crude oligonucleotides can be broadly categorized as:

- **Ghost or System Peaks:** These are extraneous signals that appear even when analyzing blank samples.^{[1][2]} They often originate from the HPLC system itself, the mobile phase, or contaminants introduced during sample preparation.^{[1][3]}
- **Synthesis-Related Impurities:** The oligonucleotide synthesis process, while efficient, is not perfect.^[4] Common by-products include shortmers (n-1, n-2, etc.), which are sequences missing one or more nucleotides, and longmers (n+1), which contain extra nucleotides.^[5]

Incompletely deprotected oligonucleotides can also appear as distinct, often more hydrophobic, peaks.^[6]

- **Peaks from Secondary Structures:** Oligonucleotides can form secondary structures like hairpin loops, duplexes, or G-quadruplexes, especially in sequences with high GC content.^{[6][7]} These conformers can result in broad or multiple peaks for a single sequence.^[8]
- **Split Peaks or Shoulders:** This occurs when a single component's peak appears as two or more closely eluting or merged peaks.^[9] This can be caused by co-eluting impurities, issues with the column (like a blocked frit or void), or suboptimal method parameters.^{[9][10]}

Q2: What is a "ghost peak" and how does it differ from a sample impurity?

A: A ghost peak, also known as an artifact or system peak, is a signal that originates from sources other than the injected sample.^{[1][2]} The key differentiator is that a ghost peak will appear in a blank injection (a run with no sample), whereas a true sample-related impurity will not.^{[11][12]} Common sources of ghost peaks include contaminated mobile phases, carryover from previous injections, degradation of system components like pump seals, or column bleed.^{[1][3]}

Q3: Why does my main oligonucleotide peak appear broad, split, or as multiple peaks?

A: A distorted peak shape for your target oligonucleotide is often related to one of two issues:

- **Secondary Structures:** The formation of secondary structures (hairpins, duplexes) is a frequent cause of peak broadening or the appearance of multiple peaks for a single oligonucleotide sequence.^{[6][8]} These structures can exist in equilibrium, leading to different retention times.
- **Chromatographic Problems:** Peak splitting can be a symptom of a partially blocked column frit, a void or channel in the column's stationary phase, or an incompatibility between the sample solvent and the mobile phase.^{[9][10]} Using a sample solvent that is much stronger than the initial mobile phase can cause significant peak distortion.^[10]

Q4: How can I improve the separation of my full-length product from synthesis failure sequences (e.g., n-1)?

A: Separating the desired full-length product from closely related failure sequences like the n-1 shorter can be challenging.[8] The strategy depends on the chosen chromatography mode.

- Ion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of charged phosphate groups in their backbone, which is proportional to their length.[7][8] AEX is highly effective for resolving n-1 sequences and is often the preferred method for this purpose, especially for oligonucleotides up to 40 bases.[7][8]
- Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique separates based on hydrophobicity.[6] Optimizing the ion-pairing agent (e.g., triethylammonium acetate - TEAA, or hexylammonium acetate - HAA) and its concentration can enhance the resolution between the full-length oligonucleotide and its slightly shorter, less retained failure sequences.[13][14] Increasing column temperature can also improve peak shape and resolution by disrupting secondary structures.[15]

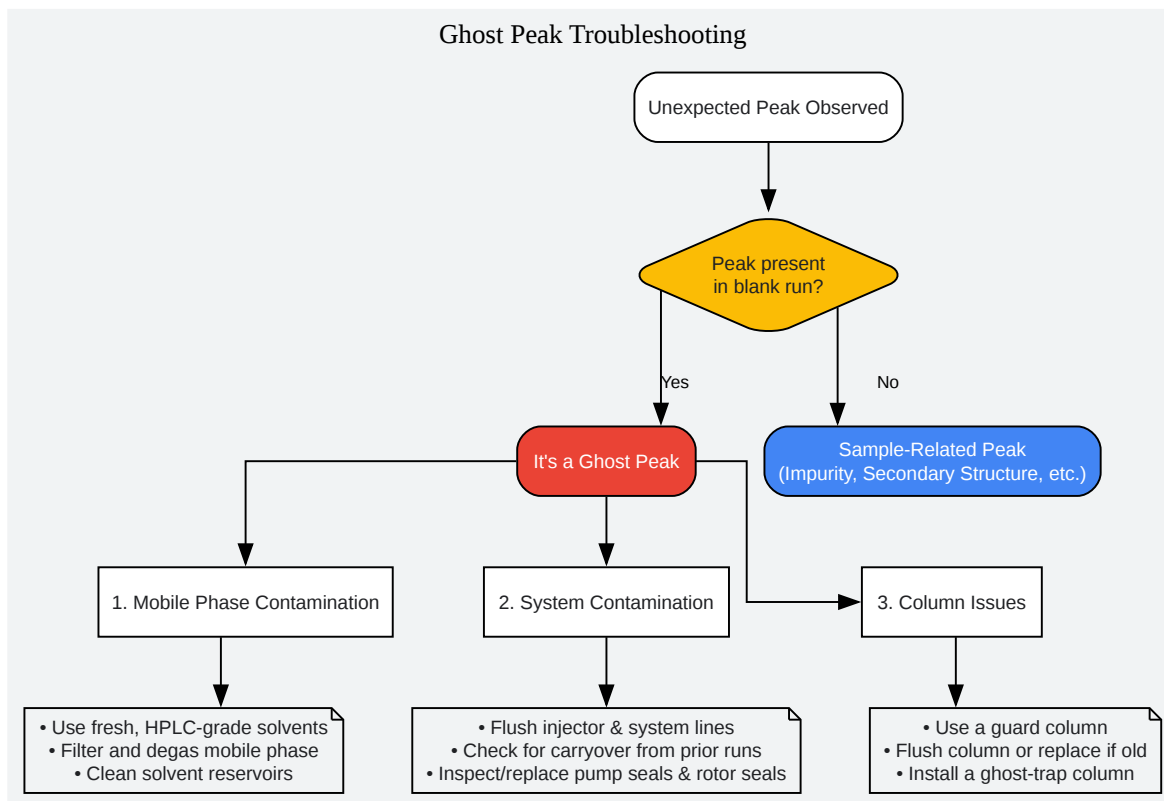
Troubleshooting Guides

Problem: Ghost Peaks Appearing in Blank Injections

Question: I see multiple peaks when I inject a blank (mobile phase only). What is the cause and how can I eliminate them?

Answer: The presence of peaks in a blank run points to contamination within your HPLC system or reagents.[1] A systematic approach is necessary to identify and eliminate the source.

Troubleshooting Workflow for Ghost Peaks



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Caption: A workflow for diagnosing and resolving ghost peaks.

Steps to Resolve Ghost Peaks:

- **Mobile Phase Check:** Contamination of the mobile phase is a very common source of ghost peaks.[3] Always use fresh, high-purity (HPLC-grade) solvents and reagents. Filter all aqueous buffers and degas the mobile phases before use.[16][17]
- **System Contamination Check:** Carryover from a previous high-concentration sample can leach from the autosampler needle, injection port, or seals.[3] Perform several needle

washes and flush the entire system with a strong solvent.

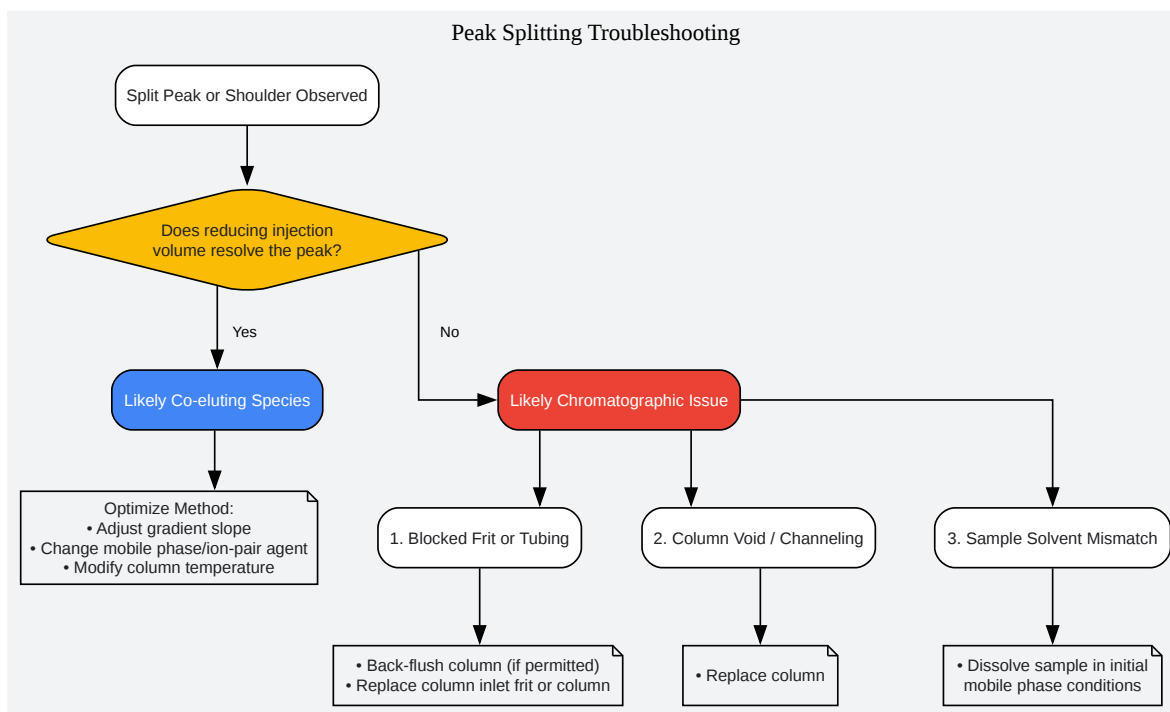
- Column Check: An old or contaminated column can bleed stationary phase or slowly release previously retained compounds.[\[1\]](#) First, try flushing the column according to the manufacturer's instructions. If this fails, replace the guard column or the analytical column itself.

Problem: Main Peak is Split or has a Shoulder

Question: My primary oligonucleotide peak is not sharp and symmetrical; it appears as a split peak or has a significant shoulder. What could be wrong?

Answer: Peak splitting suggests that a single analyte is being detected as multiple species or that the chromatographic band is being distorted as it passes through the system.[\[9\]](#)

Troubleshooting Logic for Peak Splitting



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Caption: A decision tree for troubleshooting split peaks.

Steps to Resolve Peak Splitting:

- Check for Co-elution: A shoulder or small adjacent peak may be a closely eluting impurity. Try adjusting the mobile phase composition, gradient slope, or temperature to improve resolution.^[9]
- Verify Sample Solvent: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase conditions.^[10] Injecting a sample in a much stronger

solvent (e.g., high organic content) can cause severe peak distortion.

- Inspect the Column: If all peaks in the chromatogram are split, this points to a physical problem.^[9] A blockage in the column inlet frit can disrupt the flow path.^[9] This may require back-flushing the column (if the manufacturer allows) or replacing the frit or the entire column. A void at the head of the column can also cause band splitting and requires column replacement.

Data & Protocols

Data Summary Tables

Table 1: Common Causes of Unexpected Peaks and Their Characteristics

Peak Anomaly	Potential Cause(s)	Typical Appearance	Recommended Action(s)
Ghost Peaks	Mobile phase contamination; System carryover; Column bleed.[1][3]	Peaks present in blank injections; often broad.	Run blank gradients; use fresh, high-purity solvents; clean the system.
Broad Peaks	Oligonucleotide secondary structures (hairpins, duplexes). [6]	Low-efficiency peak, often wider than expected.	Increase column temperature (>60 °C); use denaturing mobile phase (high pH or urea).[4][6][8]
Split Peaks	Blocked column frit; Column void; Sample solvent mismatch; Co-eluting impurity.[9][10]	Peak appears as a doublet or has a distinct shoulder.	Check for high backpressure; replace column; dissolve sample in mobile phase.
Early Eluting Peaks	Failure sequences (n-1, n-2); Loss of hydrophobic trityl group.[6][7]	Sharp peaks eluting before the main product peak.	Optimize gradient for better resolution; confirm identity with mass spectrometry.
Late Eluting Peaks	Incompletely deprotected oligonucleotides; Aggregates.[6][18]	Peaks eluting after the main product, often broader.	Ensure deprotection is complete; use denaturing conditions to break up aggregates.

Table 2: Comparison of Common HPLC Conditions for Oligonucleotide Analysis

Parameter	Ion-Pair Reversed-Phase (IP-RP) HPLC	Anion-Exchange (AEX) HPLC
Separation Principle	Hydrophobicity.[6]	Charge (number of phosphate groups).[7]
Typical Stationary Phase	C8 or C18 bonded to silica or polymer.[6]	Quaternary ammonium stationary phase on a polymer resin.[7]
Typical Mobile Phase	Aqueous buffer with an amine ion-pairing agent (e.g., TEAA, TEA-HFIP) and an organic solvent gradient (e.g., acetonitrile).[13][14]	Salt gradient (e.g., NaClO ₄ or NaCl) in a high pH buffer (e.g., pH 12).[5][6]
Pros	Good for purifying short oligos (<40 bases); separates based on hydrophobicity and modifications.[6]	Excellent resolution of failure sequences (n-1); ideal for oligos with strong secondary structures due to high pH.[7][8]
Cons	May provide poor resolution for long oligos or those with strong secondary structure without optimization.[6] High salt concentration in collected fractions requires desalting.[8]	
Best For	Analysis of DMT-on vs. DMT-off purity; analysis of hydrophobic modifications.[6]	Purity analysis based on length; purification of GC-rich sequences or long oligos (40-100 bases).[6][8]

Experimental Protocols

Protocol 1: Blank Gradient Analysis for Ghost Peak Identification

This protocol helps determine if the source of ghost peaks is the HPLC system (including mobile phases) or the column.

Methodology:

- **System Flush:** Begin by flushing the entire HPLC system, including all pump lines and the autosampler, with a strong solvent like 100% acetonitrile or methanol, followed by HPLC-grade water.
- **Prepare Fresh Mobile Phase:** Prepare fresh mobile phases (A and B) using the highest purity solvents and reagents available. Filter and degas thoroughly.
- **Bypass the Column:** Disconnect the analytical column from the system. Replace it with a union or a zero-dead-volume connector.
- **Run Blank Gradient:** Execute your standard analytical gradient method without a column installed. Monitor the baseline from the detector.
 - **Observation:** If peaks are observed, their source is the HPLC system, injector, or the mobile phases themselves.[\[11\]](#)
- **Re-install Column:** If no significant peaks were seen in the bypass run, re-install the analytical column and allow it to equilibrate fully (this may take 20-30 column volumes).
- **Run Blank Gradient with Column:** Repeat the blank gradient injection with the column installed.
 - **Observation:** If ghost peaks now appear, they are originating from the column (bleed or retained contaminants).[\[1\]](#)

Protocol 2: Method Adjustment for Resolving Secondary Structures

This protocol provides a systematic way to improve the peak shape of oligonucleotides that may be forming secondary structures.

Methodology:

- Establish a Baseline: Run your standard HPLC method and record the chromatogram, noting the peak shape (width, asymmetry) of the target oligonucleotide.
- Increase Column Temperature:
 - Set the column oven temperature to 60 °C and allow the system to equilibrate.[6]
 - Inject the sample and analyze the peak shape. Secondary structures often begin to denature at elevated temperatures, resulting in sharper peaks.[15]
 - If peak broadening persists, increase the temperature in 5 °C increments up to 80 °C (ensure this is within the column's specified limits).[4][15]
- Employ Denaturing Mobile Phase (if applicable):
 - For Anion-Exchange: If using a polymer-based AEX column, prepare a mobile phase with a high pH (e.g., pH 12).[6] This will deprotonate thymine and guanine residues, destabilizing the hydrogen bonds that cause secondary structures.[6] Note: High pH is not suitable for RNA due to the risk of backbone cleavage.[6]
 - For IP-Reversed-Phase: Consider adding a chaotropic agent like urea (e.g., 10% w/v) to the mobile phase.[4] Urea disrupts hydrogen bonding and can improve peak shape without extreme temperatures.
- Evaluate Results: Compare the chromatograms from each step. The optimal condition is the one that produces the sharpest, most symmetrical peak for the target oligonucleotide, thereby improving resolution from nearby impurities.

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